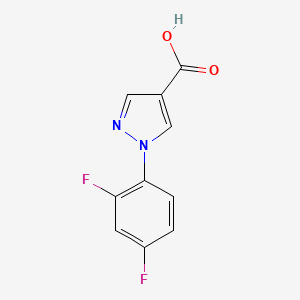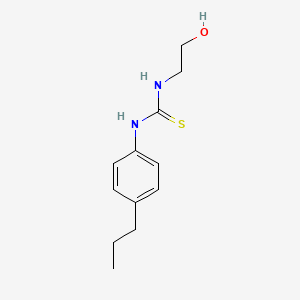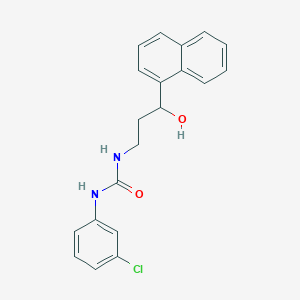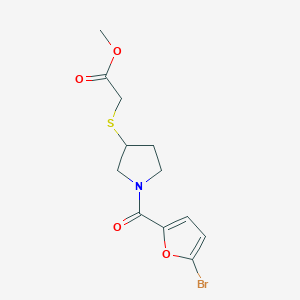
Methyl 2-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate” is a chemical compound with the molecular formula C12H14BrNO4S and a molecular weight of 348.21. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in this compound is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The stereochemistry of the molecule and the non-planarity of the ring also contribute to its three-dimensional coverage .Aplicaciones Científicas De Investigación
Antiprotozoal Agents
Compounds related to furan and pyrrolidine have been synthesized for their potential antiprotozoal activity. For example, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines exhibit strong DNA affinities and show significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, indicating potential applications in treating diseases caused by these pathogens (Ismail et al., 2004).
Synthetic Methodology
The synthesis of 5-methylene-2-pyrrolones from furfuryl acetate highlights the versatility of furan derivatives in organic synthesis, providing a facile method for generating complex structures (Jacinto et al., 2018).
Antihypertensive Agents
Methyl 2-(thiazol-2-ylcarbamoyl)acetate and its derivatives have been explored for their antihypertensive α-blocking activity, demonstrating the potential medicinal chemistry applications of related compounds (Abdel-Wahab et al., 2008).
Molecular Structure Studies
Studies on compounds such as methyl 1-(4-chlorophenyl)-5-oxo-3β-(2-thienyl)-2a-pyrrolidine-acetate reveal insights into molecular conformations and intermolecular interactions, contributing to the understanding of structure-activity relationships (Sivakumar et al., 1995).
Catalysis and Chemical Transformations
The catalytic applications and chemical transformations involving pyrrolidine and furan derivatives are essential for developing new synthetic methodologies. For instance, the multicomponent synthesis of tetrahydroquinoline derivatives demonstrates the utility of these motifs in constructing complex molecules (Dyachenko et al., 2015).
Direcciones Futuras
The pyrrolidine scaffold is of great interest in drug discovery, and new pyrrolidine compounds with different biological profiles are continually being designed . Therefore, it’s possible that more research will be conducted on “Methyl 2-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate” in the future.
Propiedades
IUPAC Name |
methyl 2-[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c1-17-11(15)7-19-8-4-5-14(6-8)12(16)9-2-3-10(13)18-9/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALUHWRTKKCYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 6-(1H-pyrazol-1-yl)pyridine-2-carboxylate](/img/structure/B2983259.png)
![8-((3,4-Difluorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2983260.png)
![Pyrido[3,2-f]quinoxaline](/img/structure/B2983264.png)

![1-[(9H-purin-6-yl)carbamoyl]ethyl 2-chloropyridine-4-carboxylate](/img/structure/B2983266.png)
![6-Benzyl-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2983268.png)
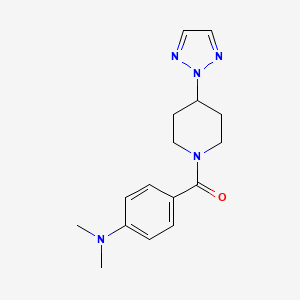
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2983271.png)

![4-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one](/img/structure/B2983273.png)
